molecular formula C18H22ClN3O4S B2371895 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1215802-60-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2371895
CAS No.: 1215802-60-0
M. Wt: 411.9
InChI Key: RPZWUTHJHBFYPG-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with 4,7-dimethoxy groups. The molecule features a furan-2-carboxamide linkage to a 2-(dimethylamino)ethyl side chain, with the hydrochloride salt enhancing solubility.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S.ClH/c1-20(2)9-10-21(17(22)14-6-5-11-25-14)18-19-15-12(23-3)7-8-13(24-4)16(15)26-18;/h5-8,11H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZWUTHJHBFYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[d]thiazole moiety linked to a furan-2-carboxamide. The presence of dimethylamino and methoxy groups contributes to its biological activity.

Molecular Formula: C₁₈H₃₁ClN₄O₄S
Molecular Weight: 396.99 g/mol
CAS Number: 1215513-44-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity: Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains.
  • Neuroprotective Effects: Potential implications in neurodegenerative diseases have been suggested based on its interaction with neuronal pathways.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in tumor progression or microbial metabolism.
  • Receptor Modulation: It could interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection.
  • DNA Interaction: Some studies suggest that the compound may bind to DNA, affecting replication and transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Studies:
    • A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined at 15 µM .
  • Antimicrobial Efficacy:
    • In vitro testing against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Potential:
    • Research involving neuroblastoma cells indicated that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration TestedObserved EffectReference
AntitumorMCF-7 (Breast Cancer)10 µM - 50 µMInhibition of proliferation
AntimicrobialStaphylococcus aureus32 µg/mLBacteriostatic effect
NeuroprotectiveNeuroblastoma CellsVariesReduced oxidative stress

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4,7-dimethoxybenzo[d]thiazole distinguishes it from sulfur-rich analogs like triazole-thiones () or tetrazole-containing derivatives (), which may exhibit divergent electronic and steric properties .
  • The dimethylaminoethyl group introduces basicity, contrasting with neutral substituents in triazole-thiones or hydrophilic tetrazoles .

Comparison :

  • The target compound’s furan-2-carboxamide linkage may involve coupling reactions similar to hydrazinecarbothioamide synthesis (), albeit with furan carbonyl activation .
  • The absence of triazole or sulfonyl groups in the target compound suggests divergent precursor strategies.

Spectroscopic and Analytical Data

Spectroscopic techniques described in provide a framework for characterizing the target compound:

Table 3: Spectral Signatures of Functional Groups

Functional Group IR Bands (cm⁻¹) NMR Signals (¹H/¹³C)
C=O (carboxamide) 1663–1682 () ~165–175 ppm (¹³C)
C=S (thione) 1243–1258 () Not applicable (absent in target)
N–H (amine) 3150–3319 () ~2.5–3.5 ppm (¹H, dimethylaminoethyl)

Analysis :

  • The target’s carboxamide C=O stretch would align with the 1663–1682 cm⁻¹ range observed in hydrazinecarbothioamides () .
  • The absence of S–H (~2500–2600 cm⁻¹) or C=S bands confirms the lack of thione tautomerism, unlike triazole-thiones .

Preparation Methods

Structural Features and Properties

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride has the molecular formula C20H24N3O4S·HCl and a molecular weight of approximately 440.0 g/mol. The compound's structure features:

  • A 4,7-dimethoxybenzo[d]thiazole heterocyclic core
  • A furan-2-carboxamide moiety
  • A 2-(dimethylamino)ethyl linker
  • A hydrochloride salt form that enhances water solubility

The molecule contains several key functional groups that contribute to its chemical reactivity and potential biological activity, including the benzothiazole nitrogen, amide linkage, tertiary amine, and two methoxy groups. These structural elements create a compound with multiple hydrogen bond acceptors (7) and donors (1), as well as 9 rotatable bonds, properties that influence its pharmacokinetic profile and potential medicinal applications.

General Synthetic Approaches to Benzothiazole Derivatives

The synthesis of benzothiazole derivatives, which form the core of our target compound, typically follows several established routes:

Cyclization of Thiosemicarbazones

This approach involves the reaction of thiosemicarbazones with appropriate reagents to form the benzothiazole ring. For instance, thiosemicarbazones generated from reactions between furan imidazolyl ketones and N-arylthiosemicarbazide can undergo cyclization to yield thiazole derivatives. This method provides access to various benzothiazole scaffolds that can be further functionalized.

Ring Closure Methods

Ring closure methods commonly employ 2-aminothiophenol derivatives as starting materials, which undergo condensation with carboxylic acids, aldehydes, or other electrophiles to form the benzothiazole ring system. This approach allows for the direct incorporation of substituents at the 2-position of the benzothiazole.

Synthesis via Chloroacetamide Intermediates

Another valuable approach involves the use of chloroacetamide intermediates. For example, the chloroacetylation of 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine yields chloroacetamide compounds that serve as versatile synthons for further transformations. These intermediates can undergo nucleophilic substitution reactions to introduce various functionalities.

Preparation of Core Components

The synthesis of this compound requires the preparation of several key components:

Synthesis of 4,7-dimethoxybenzo[d]thiazole Scaffold

The 4,7-dimethoxybenzo[d]thiazole core can be synthesized through various routes:

From Dimethoxyphenylthiourea Derivatives

This approach involves the reaction of appropriately substituted dimethoxyphenylamines with thiourea or its derivatives, followed by cyclization to form the benzothiazole ring. The synthesis typically requires heating under acidic or basic conditions to facilitate ring closure.

Via 2-Aminothiophenol Derivatives

Another strategy utilizes 2-amino-4,7-dimethoxythiophenol as a starting material, which undergoes condensation with carboxylic acids or their derivatives to form the desired benzothiazole. This method offers direct access to 2-substituted benzothiazole derivatives.

Preparation of Furan-2-carboxylic Acid

Furan-2-carboxylic acid, a key component of the target molecule, can be synthesized using several methods:

Reaction of Furan with Carbamoyl Chloride

A particularly efficient method involves the reaction of furan with carbamoyl chloride at temperatures between 10°C and 30°C in an inert solvent such as methylene chloride:

  • Furan and carbamoyl chloride (preferably with a 10-20% excess of carbamoyl chloride) are reacted for 10-14 hours at 15-25°C
  • Cold water (below 5°C) is added to decompose unreacted carbamoyl chloride
  • Unreacted furan is removed by steam distillation
  • The resulting furan-2-carboxylic acid amide is hydrolyzed to furan-2-carboxylic acid using excess sodium hydroxide (10-15% excess)
  • The acid is isolated by acidification and extraction with an appropriate solvent such as chloroform

This method offers several advantages including:

  • No requirement for catalysts
  • High regioselectivity (only 2-substituted products are formed)
  • Good yields (approximately 44.7%)

Synthesis of 2-(dimethylamino)ethyl Intermediates

The 2-(dimethylamino)ethyl component can be prepared through several approaches:

From 2-chloroethyldimethylamine

2-chloroethyldimethylamine serves as a versatile precursor for introducing the dimethylaminoethyl moiety through nucleophilic substitution reactions with appropriate nucleophiles.

Via Reductive Amination

Reductive amination of appropriate aldehydes or ketones with N,N-dimethylethylenediamine offers an alternative route to 2-(dimethylamino)ethyl derivatives with various functionalities.

Detailed Synthetic Routes to Target Compound

Based on the structural features of this compound, several synthetic strategies can be employed:

Convergent Synthesis via Benzothiazole Formation and Subsequent Functionalization

This multistep approach begins with the formation of the benzothiazole core, followed by strategic functionalization:

Synthesis of 2-amino-4,7-dimethoxybenzo[d]thiazole

Step 1 : Preparation of 4,7-dimethoxy-1,3-benzothiazol-2-amine

  • A mixture of 3,6-dimethoxybenzene-1,2-diamine (1.0 equiv) and thiourea (1.2 equiv) is refluxed in ethanol for 4-6 hours
  • The reaction mixture is cooled, and the precipitate is collected by filtration
  • The crude product is purified by recrystallization from appropriate solvents (ethanol/water)
  • Expected yield: 75-85%

Step 2 : Introduction of the 2-(dimethylamino)ethyl group

  • 2-amino-4,7-dimethoxybenzo[d]thiazole (1.0 equiv) is treated with 2-chloroethyldimethylamine hydrochloride (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) in DMF
  • The reaction mixture is heated at 70-80°C for 8-12 hours
  • The product is isolated by dilution with water and extraction with ethyl acetate
  • The extract is dried, concentrated, and purified by column chromatography
  • Expected yield: 65-75%

Step 3 : Acylation with furan-2-carboxylic acid

  • Furan-2-carboxylic acid (1.2 equiv) is activated using a coupling agent such as HATU (1.3 equiv) or EDC/HOBt (1.3 equiv each) in DMF in the presence of DIPEA (2.0 equiv)
  • The activated acid is reacted with the product from Step 2 at room temperature for 16-24 hours
  • The reaction mixture is diluted with ethyl acetate, washed with aqueous solutions, dried, and concentrated
  • The product is purified by column chromatography
  • Expected yield: 60-70%

Step 4 : Salt formation

  • The purified free base (1.0 equiv) is dissolved in diethyl ether or ethyl acetate
  • A solution of hydrogen chloride in diethyl ether (1.1 equiv) is added dropwise with stirring at 0-5°C
  • The resulting hydrochloride salt precipitates and is collected by filtration, washed with cold diethyl ether, and dried
  • Expected yield: 90-95%

Alternative Approach via Amide Coupling

This method utilizes a more convergent strategy:

Step 1 : Preparation of N-(2-(dimethylamino)ethyl)furan-2-carboxamide

  • Furan-2-carboxylic acid (1.0 equiv) is activated using EDC (1.1 equiv) and HOBt (1.1 equiv) in DCM
  • The activated acid is reacted with N,N-dimethylethylenediamine (1.2 equiv) in the presence of DIPEA (1.5 equiv)
  • The reaction mixture is stirred at room temperature for 12 hours
  • The product is isolated and purified by standard procedures
  • Expected yield: 75-85%

Step 2 : Coupling with 4,7-dimethoxybenzo[d]thiazol-2-amine

  • The product from Step 1 (1.2 equiv) is reacted with 4,7-dimethoxybenzo[d]thiazol-2-amine (1.0 equiv) under appropriate conditions
  • Various coupling strategies may be employed, including the use of coupling agents or high-temperature conditions
  • The product is isolated and purified by column chromatography
  • Expected yield: 55-65%

Step 3 : Salt formation

  • As described in Method 4.1, Step 4

Synthesis via Thiazole Ring Formation

This approach involves the formation of the thiazole ring at a later stage:

Step 1 : Preparation of a suitable 4,7-dimethoxyphenyl precursor with appropriate functionality for thiazole formation

Step 2 : Formation of the thiazole ring through cyclization with appropriate reagents

Step 4 : Introduction of the dimethylaminoethyl group

Step 5 : Salt formation

This method, while offering certain advantages in terms of flexibility, typically involves more steps and may result in lower overall yields compared to the other approaches.

Reaction Conditions and Optimization

The optimization of reaction conditions is crucial for the successful synthesis of this compound:

Temperature and Time Parameters

Different steps in the synthetic route require specific temperature conditions:

Reaction Step Optimal Temperature Range (°C) Typical Reaction Time (h) Critical Parameters
Benzothiazole formation 80-100 4-6 Acid catalyst concentration
N-alkylation reactions 60-80 8-12 Base strength and equivalents
Amide coupling 20-25 16-24 Coupling agent selection
Salt formation 0-5 1-2 Addition rate of HCl solution

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • DMF or DMSO: Preferred for nucleophilic substitution reactions due to their high polarity and ability to dissolve a wide range of reagents
  • DCM or chloroform: Useful for coupling reactions and extractions
  • Ethanol or methanol: Often employed for benzothiazole formation
  • Diethyl ether or ethyl acetate: Typically used for salt formation

Catalysts and Additives

Various catalysts and additives can enhance reaction efficiency:

  • Bases: Triethylamine, DIPEA, or potassium carbonate for deprotonation and facilitation of nucleophilic reactions
  • Coupling agents: EDC/HOBt, HATU, or DCC for amide bond formation
  • Phase transfer catalysts: For reactions involving polar and non-polar phases

Purification and Characterization

Purification Strategies

Effective purification is essential for obtaining high-quality this compound:

Crystallization Methods
  • The hydrochloride salt typically crystallizes well from solvent systems such as isopropanol/diethyl ether or ethanol/diethyl ether
  • Slow cooling and antisolvent addition techniques can improve crystal quality and purity
  • Multiple recrystallizations may be necessary to achieve high purity
Chromatographic Techniques
  • Column chromatography using silica gel with appropriate solvent systems (e.g., DCM/methanol mixtures) is effective for purifying intermediates
  • Flash chromatography allows for faster purification of larger quantities
  • Preparative HPLC may be necessary for difficult separations or final purification

Characterization Techniques

Comprehensive characterization of this compound is essential to confirm its structure and purity:

Spectroscopic Methods

NMR Spectroscopy : Expected characteristic signals include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ ppm 7.8-7.9 (furan-H5), 7.4-7.6 (benzothiazole aromatic protons), 6.9-7.1 (furan-H3, H4), 3.8-4.0 (OCH₃ groups), 3.5-3.7 (N-CH₂), 2.8-3.0 (CH₂-N(CH₃)₂), 2.1-2.3 (N(CH₃)₂)
  • ¹³C NMR would show signals for carbonyl carbon (approximately δ 165 ppm), aromatic carbons, and aliphatic carbons

IR Spectroscopy : Expected characteristic bands include:

  • C=O stretching (approximately 1650-1680 cm⁻¹)
  • C-N stretching (approximately 1350-1450 cm⁻¹)
  • C-O-C stretching (approximately 1100-1300 cm⁻¹)
  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

Mass Spectrometry :

  • Expected molecular ion peak at m/z 404 [M+H]⁺ for the free base
  • Characteristic fragmentation patterns including loss of the dimethylamino group
Purity Assessment

Several methods can assess the purity of the final compound:

  • HPLC analysis with UV detection (typically >98% purity required for research applications)
  • Elemental analysis (C, H, N within ±0.4% of calculated values)
  • Melting point determination (sharp melting point indicating high purity)

Challenges and Optimization Strategies

The synthesis of this compound presents several challenges:

Synthetic Challenges

  • Regioselectivity issues during benzothiazole formation
  • Potential competing reactions during N-alkylation
  • Controlling mono- versus di-substitution when introducing the dimethylaminoethyl group
  • Potential for hydrolysis of the amide bond under certain conditions

Optimization Strategies

Yield Improvement
  • Careful control of reaction temperature and time
  • Use of anhydrous conditions for moisture-sensitive steps
  • Sequential addition of reagents to minimize side reactions
  • Protection/deprotection strategies for selective functionalization
Scale-up Considerations
  • Adaptation of synthetic procedures for larger-scale production
  • Safety considerations for handling larger quantities of reagents
  • Equipment selection for efficient mixing, heating, and cooling
  • Heat management strategies for exothermic reactions

Comparative Analysis of Synthetic Methods

A comparative analysis of the proposed synthetic methods reveals their respective advantages and limitations:

Method Number of Steps Estimated Overall Yield Key Advantages Key Limitations Scalability
Convergent synthesis via benzothiazole formation 4 25-35% Better control over each step Multiple purifications needed Good
Amide coupling approach 3 30-40% Fewer steps, potentially higher yield Challenging final coupling Moderate
Thiazole ring formation approach 5 15-25% Flexibility in introducing substituents More steps, lower overall yield Limited

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves multi-step organic reactions starting with the preparation of a 4,7-dimethoxybenzo[d]thiazole intermediate, followed by coupling with a furan-2-carboxamide derivative. Critical steps include:

  • Core formation : Thiazole ring synthesis using thionyl chloride and hydrazine hydrate .
  • Amide coupling : Reaction of the thiazole intermediate with 2-(dimethylamino)ethylamine under reflux in dichloromethane or acetonitrile .
  • Salt formation : Conversion to the hydrochloride salt using HCl gas or concentrated HCl in ethanol . Purification typically employs column chromatography (silica gel, chloroform:methanol gradients) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., dimethoxy groups at C4/C7 of benzothiazole) and amide bond integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 494.2) .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the carboxamide group .

Q. How is purity assessed post-synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) values must align with theoretical calculations (e.g., C: 53.3%, H: 5.7%, N: 11.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield?

  • Solvent selection : Dichloromethane improves coupling efficiency for sterically hindered amines compared to ethanol .
  • Temperature control : Maintaining 0–5°C during amide coupling reduces side reactions (e.g., over-alkylation) .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .
  • Monitoring : Real-time TLC (silica gel, chloroform:acetone 3:1) tracks reaction progress .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized assays : Re-evaluate cytotoxicity (e.g., MTT assay) and target inhibition (e.g., kinase profiling) under identical conditions (pH, serum concentration) .
  • Metabolite analysis : LC-MS identifies hydrolyzed byproducts (e.g., free dimethylaminoethyl group) that may confound results .
  • Structural analogs : Compare activity with morpholinoethyl or pyridinylmethyl derivatives to isolate substituent effects .

Q. How can computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, VEGFR2) using crystal structures (PDB IDs: 1M17, 3WZE) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key hydrogen bonds (e.g., benzothiazole-OCH3 with Arg1023) .
  • QSAR models : CoMFA/CoMSIA correlates substituent electronegativity (e.g., methoxy vs. fluoro) with IC50 values .

Q. How to design structure-activity relationship (SAR) studies?

  • Variations : Synthesize analogs with:
  • Modified benzothiazole substituents (e.g., 4,6-difluoro vs. 4,7-dimethoxy) .
  • Alternative amines (e.g., diethylaminoethyl vs. morpholinoethyl) .
    • Assays : Test in parallel for:
  • Antiproliferative activity (NCI-60 cell panel) .
  • Solubility (shake-flask method, PBS pH 7.4) .
    • Data analysis : PCA (principal component analysis) identifies critical physicochemical parameters (logP, polar surface area) driving activity .

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